Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate
Description
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate is a phenylacetic acid derivative featuring a methyl ester group, a nitro (-NO₂) substituent at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound’s structure combines electron-withdrawing groups (EWGs) that significantly influence its electronic properties, solubility, and reactivity. Such derivatives are critical intermediates in pharmaceutical and agrochemical synthesis, where EWGs enhance metabolic stability and modulate binding interactions .
Properties
IUPAC Name |
methyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-7(10(11,12)13)5-8(3-6)14(16)17/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWMTLMDIALCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700952 | |
| Record name | Methyl [3-nitro-5-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866787-54-4 | |
| Record name | Methyl [3-nitro-5-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by esterification. One common method includes the following steps:
Nitration: The trifluoromethyl-substituted benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Esterification: The resulting nitro compound is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 2-(3-amino-5-(trifluoromethyl)phenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitro-5-(trifluoromethyl)phenyl)acetic acid.
Scientific Research Applications
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate depends on its chemical structure and the specific application. For instance, if used as a pharmaceutical precursor, the nitro group may undergo bioreduction to form an active amine derivative that interacts with biological targets. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are listed below, with comparisons based on substituent patterns, similarity scores, and inferred properties:
| CAS No. | Compound Name | Substituents (Position) | Similarity Score | Molecular Weight |
|---|---|---|---|---|
| 62451-84-7 | Methyl 2-(3-(trifluoromethyl)phenyl)acetate | -CF₃ (3) | 0.96 | 232.17 |
| 1261553-60-9 | Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | -CF₃ (3), -CH₃ (4) | 0.94 | 246.20 |
| 1214352-00-7 | 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid | -CF₃ (5), -CH₃ (3), -COOH | 0.86 | 248.18 |
| 32857-62-8 | 4-(Trifluoromethyl)phenylacetic acid | -CF₃ (4), -COOH | 0.86 | 218.15 |
| 1186404-57-8 | Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate | -NO₂ (2), -CF₃ (4), -OCH₃ (5) | N/A | 293.20 |
Key Observations :
- Electronic Effects: The nitro group in the target compound enhances electron deficiency at the aromatic ring, making it more reactive toward nucleophilic substitution compared to analogs lacking -NO₂ (e.g., 62451-84-7).
- Conversely, carboxylic acid derivatives (e.g., 1214352-00-7) exhibit higher polarity but lower membrane permeability .
- Positional Isomerism: Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate (1186404-57-8) demonstrates how substituent positioning alters electronic distribution. The -NO₂ at position 2 (vs. 3 in the target) directs electrophilic reactions to different ring positions .
Physicochemical Properties
- Lipophilicity : The methyl ester group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Ethyl esters (e.g., 10d–10f) are more lipophilic, which may improve tissue penetration but reduce aqueous solubility .
- Higher molecular weight analogs (e.g., 1186404-57-8 at 293.20 g/mol) may face challenges in drug-likeness .
Biological Activity
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a trifluoromethyl group and a nitro substituent on the aromatic ring, which significantly influence its biological activity. The chemical structure can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. In a study involving Mycobacterium smegmatis, the compound demonstrated moderate inhibitory effects at concentrations above 50 µM, suggesting potential as an anti-mycobacterial agent .
2. Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. The trifluoromethyl group enhances lipophilicity, which can improve binding affinity to enzyme active sites. For instance, derivatives of similar structures have shown inhibition of enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .
3. Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the nitro group is often associated with anti-inflammatory mechanisms in similar compounds, potentially through the modulation of inflammatory cytokines.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Alteration of Membrane Permeability : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation through receptor interactions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
